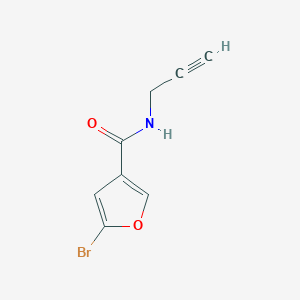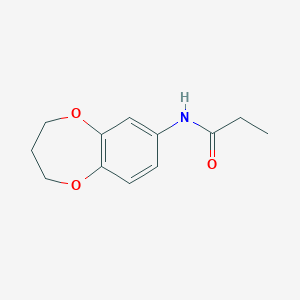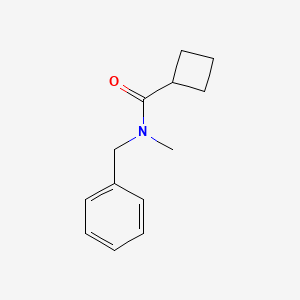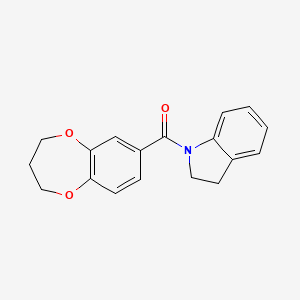![molecular formula C17H22N2O2 B7475378 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of neurological effects. In
Mechanism of Action
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide increases the levels of GABA in the brain, leading to a range of neurological effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide can reduce neuronal excitability, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has a range of biochemical and physiological effects. In preclinical studies, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide for lab experiments is its potency and selectivity. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide is a highly potent and selective inhibitor of GABA transaminase, making it an ideal tool for studying the role of GABA in neurological disorders. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has a favorable pharmacokinetic profile, making it suitable for in vivo studies.
One of the limitations of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide for lab experiments is its high cost. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide is a relatively expensive compound, which may limit its use in some research settings. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has a relatively short half-life, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide. One area of interest is the potential therapeutic applications of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide in neurological disorders, such as epilepsy, addiction, and anxiety. Further preclinical and clinical studies are needed to determine the safety and efficacy of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide in these conditions.
Another area of interest is the development of new and more potent inhibitors of GABA transaminase. While N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide is a highly potent and selective inhibitor of this enzyme, there is still room for improvement in terms of potency and selectivity. Developing new inhibitors could lead to more effective treatments for neurological disorders.
Finally, there is a need for further research into the biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide. While much is known about the effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide on GABA levels in the brain, there is still much to learn about the downstream effects of this compound on neuronal activity and behavior. Further research in this area could lead to a better understanding of the role of GABA in neurological disorders and the development of new and more effective treatments.
Synthesis Methods
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with piperidine, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified using column chromatography.
Scientific Research Applications
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in a range of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-2-4-13(5-3-12)16(20)18-15-8-10-19(11-9-15)17(21)14-6-7-14/h2-5,14-15H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZANFBLULOEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)




